molecular formula C15H8O6 B010154 1,4-Dihydroxy-6-carboxy-anthraquinone CAS No. 19591-45-8

1,4-Dihydroxy-6-carboxy-anthraquinone

Cat. No.: B010154
CAS No.: 19591-45-8
M. Wt: 284.22 g/mol
InChI Key: SNCNNTCAGLDHKT-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-6-carboxy-anthraquinone, also known as quinizarin, is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a carboxyl group at position 6 on the anthraquinone skeleton. This compound is known for its vibrant orange or red-brown crystalline appearance and is used in various industrial applications, particularly as a dye.

Scientific Research Applications

1,4-Dihydroxy-6-carboxy-anthraquinone has a wide range of applications in scientific research:

Future Directions

The synthetic method of attaching –CH2CO2− as solubilizing groups is likely applicable to other anthraquinone derivatives and other aromatic organics as an inexpensive approach to performance enhancement in energy applications . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-6-carboxy-anthraquinone can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride. This reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .

Another method involves the reaction of phthalic anhydride with hydroquinone. This method is less efficient but still widely used in laboratory settings .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using phthalic anhydride and 4-chlorophenol. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-6-carboxy-anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-6-carboxy-anthraquinone involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. This property makes it a potential candidate for anticancer therapies, as it can inhibit the proliferation of cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

1,4-Dihydroxy-6-carboxy-anthraquinone is unique among its isomers due to the specific positioning of its hydroxyl and carboxyl groups. Similar compounds include:

  • 1,2-Dihydroxyanthraquinone (alizarin)
  • 1,3-Dihydroxyanthraquinone (purpuroxanthin)
  • 1,5-Dihydroxyanthraquinone (anthrarufin)
  • 1,6-Dihydroxyanthraquinone
  • 1,7-Dihydroxyanthraquinone
  • 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
  • 2,3-Dihydroxyanthraquinone (histazarin)
  • 2,6-Dihydroxyanthraquinone (anthraflavic acid)
  • 2,7-Dihydroxyanthraquinone (isoanthraflavic acid) .

Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and the resulting properties.

Properties

IUPAC Name

5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCNNTCAGLDHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173252
Record name 1,4-Dihydroxy-6-carboxy-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19591-45-8
Record name 1,4-Dihydroxy-6-carboxy-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC328456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dihydroxy-6-carboxy-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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